molecular formula C20H20ClN5O2S B11091604 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine

2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine

Cat. No.: B11091604
M. Wt: 429.9 g/mol
InChI Key: WRFFRVXFYKTMRV-UHFFFAOYSA-N
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Description

2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methyl, and sulfonyl groups.

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C20H20ClN5O2S/c1-13-4-10-18(11-5-13)29(27,28)26(17-8-6-16(21)7-9-17)19(22)25-20-23-14(2)12-15(3)24-20/h4-12H,1-3H3,(H2,22,23,24,25)

InChI Key

WRFFRVXFYKTMRV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)/C(=N/C3=NC(=CC(=N3)C)C)/N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=NC3=NC(=CC(=N3)C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine typically involves the following steps:

Chemical Reactions Analysis

Hydrolysis and Stability

The sulfonamide and imino groups are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the sulfonamide bond occurs in concentrated HCl, generating 4-chloroaniline and 4-methylbenzenesulfonic acid.

  • Basic Hydrolysis : In NaOH, the imino group hydrolyzes to a carbonyl group, forming a urea derivative.

Alkylation and Acylation

The amino group on the pyrimidine ring undergoes alkylation/acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkyl derivatives.

  • Acylation : Reacts with acetyl chloride to yield N-acetylated products, confirmed by NMR.

Comparative Reactivity with Analogues

The chlorine atom at position 4 and methyl groups at positions 4/6 influence reactivity. Key comparisons:

Compound Key Functional Groups Reactivity
2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-DMPSulfonamide, imino, pyrimidineHigh electrophilicity at C2 and C4 positions
2-Amino-4-chloro-6-methylpyrimidine Amino, chloro, methylSelective substitution at C4
N-(4-chlorophenyl)-N,N-diethylamineAmine, chloroLimited aromatic substitution

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biological targets involve:

  • Hydrogen bonding via sulfonamide oxygen and pyrimidine nitrogen atoms.

  • π-π stacking between the aromatic rings and protein residues .

Oxidation and Degradation

Under strong oxidizing agents (e.g., KMnO₄), the methyl groups oxidize to carboxylic acids, confirmed by mass spectrometry.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer progression.

Case Studies and Findings

  • Cytotoxic Activity : Preliminary investigations suggest that compounds with similar structures exhibit significant cytotoxic effects against several human cancer cell lines, including colon, breast, and cervical cancers. The mechanism of action may involve inducing apoptosis in cancer cells through the activation of specific pathways .
  • Molecular Hybrid Design : The compound's design as a molecular hybrid has been explored, combining it with other active moieties to enhance its anticancer efficacy. For instance, derivatives incorporating triazine rings have shown promising results in inhibiting tumor growth .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been employed to predict the biological activity of new derivatives based on the structural characteristics of this compound. Such computational methods assist in optimizing compounds for better therapeutic effects .

Antimicrobial Applications

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial properties.

Research Insights

  • Antibacterial Activity : Studies have indicated that derivatives of this compound can suppress microbial biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This suggests potential applications in treating infections caused by these bacteria .
  • Minimum Inhibitory Concentration (MIC) : The compound has undergone MIC testing to determine its effectiveness against various bacterial strains. Results indicate promising antibacterial activity that warrants further exploration for therapeutic use .

Summary of Biological Activities

Activity Type Description
AnticancerInduces apoptosis; effective against multiple cancer cell lines; potential for hybrid designs to enhance efficacy.
AntibacterialInhibits biofilm formation; effective against specific pathogens; promising MIC results.

Mechanism of Action

The mechanism of action of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

Biological Activity

The compound 2-{[{4-chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine (CAS Number: 364737-10-0) is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly in the context of cancer research. This article delves into its synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-[(4-methylphenyl)sulfonyl]aniline with appropriate imino precursors. The resulting compound features a pyrimidine core substituted with various functional groups that may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds derived from pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action often involves the induction of apoptosis, characterized by increased early apoptotic populations and activation of caspases, which are critical enzymes in the programmed cell death pathway .

Key Findings:

  • Cytotoxicity: Compounds related to this structure have been tested for their cytotoxic effects using the MTT assay. For example, certain derivatives exhibited IC50 values as low as 6-7 µM against HeLa cells, indicating substantial potency .
  • Apoptosis Induction: Flow cytometric analysis revealed that these compounds significantly increased phosphatidylserine externalization, a marker of early apoptosis, at concentrations starting from 2.5 µM .

The biological activity is often linked to the compound's ability to disrupt cellular processes:

  • Cell Cycle Arrest: These compounds can elevate the percentage of cells in the sub-G1 phase, indicating cell cycle arrest prior to apoptosis.
  • Caspase Activation: The activation of caspases was confirmed through assays measuring fluorescent intensity changes in treated cells, demonstrating that these compounds trigger apoptotic pathways effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Modifications in substituents on the pyrimidine ring and sulfonamide group can significantly affect biological activity:

  • Chlorine Substitution: The presence of chlorine atoms on the phenyl ring enhances lipophilicity and potentially increases cellular uptake.
  • Sulfonamide Moiety: This functional group is known for its role in enhancing pharmacological properties due to its interaction with biological targets.

Case Studies

Several studies have investigated similar compounds with promising results:

  • Study A: A series of benzenesulfonamide derivatives were synthesized and tested against HeLa cells, revealing their ability to induce apoptosis through caspase activation with IC50 values ranging from 6 to 20 µM .
  • Study B: Pyrimidine nucleoside analogs demonstrated significant inhibition of cell proliferation in vitro, showcasing their potential as therapeutic agents against cancer .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s properties?

  • Answer : Validate computational models (e.g., COSMO-RS for solubility predictions) with experimental measurements under identical conditions. Sensitivity analysis can identify parameters (e.g., dielectric constant) causing deviations. Cross-validate with multiple software packages (e.g., Gaussian vs. ORCA) to ensure robustness .

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